molecular formula C5H6ClNS B13450239 3-(Chloromethyl)-4-methyl-1,2-thiazole

3-(Chloromethyl)-4-methyl-1,2-thiazole

Cat. No.: B13450239
M. Wt: 147.63 g/mol
InChI Key: SFDAWXBDEGEJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-4-methyl-1,2-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a chloromethyl group attached to the third carbon and a methyl group attached to the fourth carbon of the thiazole ring. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-methyl-1,2-thiazole can be achieved through several methods. One common approach involves the reaction of 4-methylthiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the chloromethylation process, and the use of phase-transfer catalysts can further enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-methyl-1,2-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium thiolate, amines, alcohols; typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Hydrogen peroxide, potassium permanganate; reactions are usually performed in aqueous or mixed solvent systems.

    Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous ether or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include various substituted thiazoles, which can be further functionalized for use in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-methyl-1,2-thiazole involves its interaction with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows the compound to inhibit enzyme activity or modify protein function, making it useful in drug design and development .

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    3-Methyl-4-chlorothiazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    2-Chloromethylthiazole:

Uniqueness

3-(Chloromethyl)-4-methyl-1,2-thiazole is unique due to the specific positioning of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the production of various biologically active compounds .

Properties

Molecular Formula

C5H6ClNS

Molecular Weight

147.63 g/mol

IUPAC Name

3-(chloromethyl)-4-methyl-1,2-thiazole

InChI

InChI=1S/C5H6ClNS/c1-4-3-8-7-5(4)2-6/h3H,2H2,1H3

InChI Key

SFDAWXBDEGEJRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSN=C1CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.